VEGFR2 Kinase Inhibition: 200 nM Potency in Cellular Context vs. Sub-micromolar to Millimolar TZD Analogs
5-Anilino-1,3-thiazolidine-2,4-dione inhibits human VEGFR2 with an IC₅₀ of 200 nM (0.2 µM) when evaluated in human A549 lung adenocarcinoma cells via ELISA assay after overnight incubation [1]. This potency positions the compound approximately 2.5-fold less potent than the most active TZD analog in a parallel screen (compound 15: IC₅₀ = 0.081 µM) but substantially more potent than many structurally related TZD derivatives, which exhibit VEGFR2 IC₅₀ values ranging from 0.157 µM to 1.586 µM [2]. Notably, other TZD derivatives such as 10b and 14b demonstrate markedly weaker VEGFR2 inhibition with IC₅₀ values of 1580 µM and 1270 µM, respectively—representing a nearly 8,000-fold difference in potency from this compound [3].
| Evidence Dimension | VEGFR2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 200 nM (0.2 µM) |
| Comparator Or Baseline | Compound 15 (TZD derivative): IC₅₀ = 0.081 µM; TZD analog range: 0.157–1.586 µM; Compounds 10b and 14b: IC₅₀ = 1580 µM and 1270 µM |
| Quantified Difference | 2.5-fold less potent than compound 15; 7,900–6,350-fold more potent than 10b and 14b; within the active range of the TZD series |
| Conditions | Human VEGFR2 in A549 cells; ELISA; overnight incubation for target compound; AlphaScreen assay for comparator series |
Why This Matters
This quantifies the compound's position in the VEGFR2 potency landscape, enabling researchers to select it as a moderately potent TZD-based VEGFR2 inhibitor suitable for cellular angiogenesis studies where extreme potency (and potential off-target effects) may not be required.
- [1] BindingDB Entry BDBM50535326 (CHEMBL4529255): IC₅₀ = 200 nM for human VEGFR2 in A549 cells. View Source
- [2] Elkady, H. et al. (2023). Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. RSC Advances, 13, 27801-27827. DOI: 10.1039/D3RA05689A. View Source
- [3] Taghour, M.S. et al. (2022). Design, synthesis, anti-proliferative evaluation, docking, and MD simulations studies of new thiazolidine-2,4-diones targeting VEGFR-2 and apoptosis pathway. PLOS ONE, 17(9), e0272362. DOI: 10.1371/journal.pone.0272362. View Source
